2-Methoxyethyl hydrogen maleate

Description

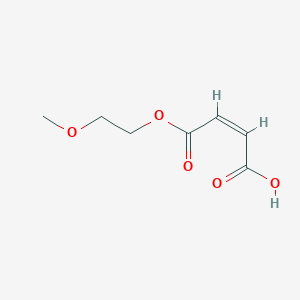

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVIVPPZCMSLMJ-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230037 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-64-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methoxyethyl Hydrogen Maleate

Direct Esterification Pathways and Optimization

Direct esterification represents a fundamental approach to synthesizing 2-Methoxyethyl hydrogen maleate (B1232345). This involves the reaction of a carboxylic acid (maleic acid) with an alcohol (2-methoxyethanol) to form an ester.

Acid-Catalyzed Esterification Approaches

Acid catalysis is a common strategy to accelerate the esterification reaction, which can otherwise be slow. The reaction typically involves heating maleic acid and 2-methoxyethanol (B45455) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). zbaqchem.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is often removed using techniques like azeotropic distillation. The choice of catalyst can influence reaction kinetics and yield. For instance, studies on the esterification of maleic anhydride (B1165640) with other alcohols have shown that catalysts like phosphotungstic acid can be highly effective. researcher.life

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, is a well-established process in organic chemistry. commonorganicchemistry.com

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux with alcohol | Strong acid, high catalytic activity | Can cause side reactions and charring, difficult to remove |

| p-Toluenesulfonic Acid (PTSA) | Reflux with alcohol | Solid, easier to handle than H₂SO₄, effective | Can be corrosive, requires purification to remove |

Solvent-Free and Green Chemistry Synthetic Strategies

In line with the growing emphasis on sustainable chemical processes, solvent-free and green chemistry approaches for the synthesis of 2-Methoxyethyl hydrogen maleate are gaining attention. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

One such approach is mechanochemical synthesis, which involves using mechanical force, such as ball milling, to initiate chemical reactions. mdpi.com This technique can lead to high-yield synthesis in significantly shorter reaction times compared to traditional solvent-based methods. mdpi.com Another green strategy involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. researcher.life Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often in the absence of a solvent. researchgate.net The use of 2-methoxyethanol itself can be considered a "greener" solvent in some contexts due to its properties. researchgate.net

Alternative Synthetic Routes to Hydrogen Maleate Esters

Besides direct esterification, alternative synthetic routes are available for the preparation of hydrogen maleate esters, including this compound.

Transesterification Processes Involving Maleic Anhydride Derivatives

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of this compound, one could envision a two-step process starting from a different dialkyl maleate. For example, dimethyl maleate could be transesterified with 2-methoxyethanol. This method can be particularly useful when the starting dialkyl maleate is readily available. The reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the lower-boiling alcohol byproduct. Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been reported to effectively promote transesterification reactions under mild conditions. organic-chemistry.org

Half-Esterification of Maleic Anhydride with 2-Methoxyethanol

A highly efficient and common method for producing monoesters like this compound is the half-esterification of maleic anhydride with the corresponding alcohol. This reaction involves the ring-opening of the maleic anhydride cyclic structure by nucleophilic attack from 2-methoxyethanol.

This reaction is often carried out by simply heating a mixture of maleic anhydride and 2-methoxyethanol. The reaction to form the monoester is generally fast and can even proceed without a catalyst, as the resulting product is strain-free. researchgate.net However, to achieve higher conversion rates and selectivity, especially to avoid the formation of the diester, careful control of reaction conditions such as temperature and molar ratio of reactants is crucial. zbaqchem.com Studies have shown that the formation of the monoester can be highly selective, with the subsequent esterification to the diester requiring a catalyst. researchgate.net This method is advantageous as it directly yields the desired hydrogen maleate without the co-production of water, simplifying the workup process.

Table 2: Key Parameters in the Half-Esterification of Maleic Anhydride

| Parameter | Influence on the Reaction |

|---|---|

| Temperature | Higher temperatures generally increase the reaction rate but can also promote the formation of the diester byproduct. zbaqchem.com |

| Molar Ratio | Using a molar ratio of alcohol to anhydride close to 1:1 favors the formation of the monoester. google.com |

| Catalyst | While not always necessary for monoester formation, a catalyst can be used to increase the rate and is required for the formation of the diester. researchgate.net |

Purification Techniques for Academic Synthesis

Following the synthesis of this compound, purification is a critical step to obtain a product of high purity, which is essential for its use in further reactions or for analytical characterization. Common purification techniques employed in an academic laboratory setting include:

Extraction: The crude reaction mixture can be dissolved in a suitable organic solvent and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any unreacted maleic acid or catalyst. uni-oldenburg.de The desired product, being an ester, will remain in the organic layer.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification. This technique separates the desired ester from lower-boiling impurities and non-volatile residues.

Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is a powerful purification technique. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: For small-scale academic preparations or for obtaining very high purity samples, column chromatography is often employed. The crude product is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation.

The choice of purification method will depend on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present.

Chromatographic Separations in Monoester Isolation

Following the synthesis, the reaction mixture may contain the desired this compound, unreacted starting materials, and potentially the diester, bis(2-methoxyethyl) maleate, as a byproduct. To isolate the monoester with high purity, chromatographic techniques are frequently employed.

Column chromatography using silica gel as the stationary phase is a common method for the purification of carboxylic acids like this compound. The selection of an appropriate eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate, is often used. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired monoester.

To improve the peak shape and reduce tailing, which is common when chromatographing acidic compounds on silica gel, a small amount of a volatile acid, such as acetic acid or formic acid, can be added to the mobile phase. reddit.com This addition helps to suppress the ionization of the carboxylic acid group of the monoester, leading to a more defined and symmetrical peak during elution.

High-performance liquid chromatography (HPLC) can also be utilized for the analysis and purification of maleic acid monoesters. Reversed-phase columns (e.g., C18) with an acidic mobile phase are often effective. nih.gov The acidic conditions ensure that the carboxylic acid is in its protonated form, allowing for good retention and separation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer alternative selectivity for separating acidic compounds. sielc.comsielc.comsielc.com

Recrystallization and Distillation Protocols for High Purity

For further purification to achieve high purity, recrystallization and distillation are valuable techniques.

Recrystallization is a process that relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com The ideal solvent for recrystallizing this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for esters and polar compounds that could be suitable include mixtures like ethanol/water, n-hexane/acetone, or ethyl acetate. mt.com A typical recrystallization procedure involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the monoester decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals can then be collected by filtration.

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Methoxyethyl Hydrogen Maleate

Reactivity of the Carboxylic Acid Functionality

The terminal carboxylic acid group is a primary site for reactions typical of organic acids, including deprotonation to form salts and condensation reactions to yield esters and amides.

The acidic proton of the carboxyl group in 2-Methoxyethyl hydrogen maleate (B1232345) can be readily abstracted by a base to form the corresponding carboxylate salt. youtube.com This process is a standard acid-base reaction where the maleate acts as a Brønsted-Lowry acid. youtube.com The resulting 2-methoxyethyl maleate anion can then participate in ionic bonding with various cations.

Furthermore, the carboxylate group, along with the ester carbonyl oxygen, can act as a bidentate ligand, chelating to a single metal center or bridging between two or more metal ions to form coordination polymers. ias.ac.inresearchgate.net Studies on related maleate and fumarate (B1241708) systems have shown that they form stable complexes with a variety of transition metals, including Co(II), Ni(II), and Zn(II). ias.ac.in In these complexes, the metal centers often exhibit octahedral geometry, with the maleate dianion and other ligands like hydrazine (B178648) coordinating in a bidentate fashion. ias.ac.in The formation of such metal complexes is often spontaneous and can be enthalpically favorable. sci-hub.se The specific coordination mode and the resulting structure of the complex depend on the metal ion, the solvent system, and the presence of other coordinating ligands. researchgate.netaub.edu.lb

Table 1: Potential Metal Complexation with 2-Methoxyethyl Maleate

| Metal Ion | Potential Coordination Geometry | Potential Structure Type | Supporting Evidence/Analogy |

|---|---|---|---|

| Co(II) | Octahedral | Polymeric chain or discrete complex | Known to form octahedral complexes with maleate and fumarate ligands. ias.ac.inresearchgate.net |

| Ni(II) | Octahedral | Polymeric chain or discrete complex | Forms high-spin octahedral complexes with maleate dianions. ias.ac.in |

| Zn(II) | Tetrahedral or Octahedral | Discrete complex or 3D-supramolecular array | Can form both tetrahedral and octahedral complexes depending on ligands. ias.ac.inaub.edu.lb |

| Cu(II) | Square Planar or Distorted Octahedral | Discrete complex | Known to form stable complexes with carboxylate ligands. aub.edu.lb |

| Fe(III) | Octahedral | Discrete complex | Forms very stable complexes with related hydroxyethyl (B10761427) adenine (B156593) ligands. aub.edu.lb |

The carboxylic acid moiety of 2-Methoxyethyl hydrogen maleate can undergo nucleophilic acyl substitution to form amides and esters.

Amidation: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted maleamic acid derivatives. This transformation typically requires activation of the carboxylic acid, often through the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), or conversion to a more reactive intermediate such as an acid chloride. jackwestin.comresearchgate.net Direct oxidative amidation methods, which can proceed under mild conditions using various catalysts and oxidants, also present a viable pathway. organic-chemistry.orgresearchgate.net For instance, aldehydes can be converted to amides in one-pot syntheses with amines, a reaction that proceeds through a carbinolamine intermediate. researchgate.net

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), can be used to convert the free carboxyl group into a second ester functionality, yielding a dialkyl maleate. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Table 2: Representative Conditions for Amidation and Esterification

| Reaction | Reagents & Conditions | Product Type | Reference/Analogy |

|---|---|---|---|

| Amidation | Primary/Secondary Amine, DCC, DMAP, DMF | N-substituted 2-Methoxyethyl maleamide | DCC is a common coupling agent for amide bond formation from carboxylic acids. researchgate.net |

| Amidation | Amine, Oxidant (e.g., H₂O₂ or TBHP), Catalyst (e.g., Metal or Organocatalyst) | N-substituted 2-Methoxyethyl maleamide | Oxidative amidation provides a direct route from carboxylic acids/aldehydes. organic-chemistry.orgresearchgate.net |

| Esterification (Fischer) | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (H₂SO₄), Heat | Diester of maleic acid | Classic method for converting carboxylic acids to esters. masterorganicchemistry.com |

Reactivity of the Carbon-Carbon Double Bond

The electron-deficient nature of the alkene in this compound, due to the conjugation with two carbonyl groups, makes it susceptible to attack by nucleophiles and an excellent dienophile in cycloaddition reactions.

The double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a wide range of soft nucleophiles, known as Michael donors. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation under mild conditions. wikipedia.org The reaction is typically initiated by a base, which generates the nucleophilic species. masterorganicchemistry.com The mechanism involves the attack of the nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. libretexts.orgmasterorganicchemistry.com

Common Michael donors include stabilized carbanions derived from malonates, nitroalkanes, and β-keto esters, as well as amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org

Table 3: Potential Michael Addition Reactions

| Michael Donor (Nucleophile) | Base/Catalyst | Expected Adduct Structure |

|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Tri-ester adduct |

| Nitromethane | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Nitro-substituted succinate (B1194679) derivative |

| Thiophenol | Triethylamine (Et₃N) | Thioether-substituted succinate derivative |

| Piperidine | None (amine is basic) | Amino-substituted succinate derivative |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A | Methyl-substituted succinate derivative |

As a substituted alkene, this compound can function as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com The presence of electron-withdrawing ester and carboxyl groups significantly activates the double bond, making it a highly reactive dienophile. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is concerted, stereospecific, and often highly regioselective. iitk.ac.inlibretexts.org

The stereochemistry of the dienophile is retained in the product; since this compound is a cis-alkene (derived from maleic acid), the two substituents on the newly formed ring will be cis to each other. libretexts.orglibretexts.org When reacting with cyclic dienes, such as cyclopentadiene, the reaction typically favors the formation of the endo isomer due to secondary orbital interactions in the transition state. libretexts.orgyoutube.com However, the ratio of endo to exo products can be influenced by factors like solvent polarity and reaction temperature. mdpi.com

Table 4: Predicted Diels-Alder Reactions and Stereoselectivity

| Diene | Predicted Cycloadduct | Expected Stereoselectivity | Reference/Analogy |

|---|---|---|---|

| 1,3-Butadiene | 4-Methoxycarbonylethyl-5-carboxycyclohexene | cis substituents | Classic Diels-Alder reaction. iitk.ac.in |

| Cyclopentadiene | endo-2-(Methoxycarbonylethyl)-3-carboxy-5-norbornene | endo product favored | Cyclic dienes favor endo products. libretexts.orgyoutube.com |

| Furan (B31954) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivative | exo selectivity often observed with furans | Diels-Alder with furan can show different selectivity. mdpi.com |

| Anthracene | 9,10-Dihydro-9,10-ethanoanthracene derivative | cis substituents | Anthracene acts as the diene in the central ring. iitk.ac.in |

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds via syn-addition of two hydrogen atoms across the double bond, converting this compound into 2-Methoxyethyl hydrogen succinate.

Halogenation: The alkene can react with halogens (Cl₂, Br₂) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) to undergo electrophilic addition. youtube.com This reaction proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion). youtube.com The subsequent backside attack by the halide ion results in anti-addition of the two halogen atoms across the double bond. youtube.comyoutube.com This yields a dihalogenated succinate derivative. The halogenation of carboxylic acids at the alpha-carbon, known as the Hell-Volhard-Zelinsky (HVZ) reaction, requires specific reagents like PBr₃ and Br₂ and would not be the primary reaction pathway under standard alkene halogenation conditions. youtube.com

Table 5: Hydrogenation and Halogenation Reactions

| Reaction | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 2-Methoxyethyl hydrogen succinate | syn-addition |

| Bromination | Br₂, CH₂Cl₂ | 2,3-Dibromo-2-methoxyethyl hydrogen succinate | anti-addition |

| Chlorination | Cl₂, CH₂Cl₂ | 2,3-Dichloro-2-methoxyethyl hydrogen succinate | anti-addition |

Intramolecular and Intermolecular Interactions

The chemical behavior and reactivity of this compound are profoundly influenced by a complex network of non-covalent interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular). These interactions, primarily driven by hydrogen bonding, play a crucial role in determining the molecule's conformation, stability, and its propensity to engage in further chemical transformations.

Hydrogen bonding is a key feature of this compound, arising from the presence of a carboxylic acid group and an ether linkage. Both intramolecular and intermolecular hydrogen bonds are possible, and their formation has significant consequences for the molecule's reactivity.

Intramolecular Hydrogen Bonding:

This compound, being a monoester of maleic acid, has the capacity to form a strong intramolecular hydrogen bond. This occurs between the carboxylic acid proton (the hydrogen bond donor) and one of the oxygen atoms of the ester group or the ether oxygen within the same molecule. This internal hydrogen bond leads to the formation of a stable, quasi-cyclic structure. The formation of such a bond is a well-documented phenomenon in related systems like maleic acid itself, where the intramolecular hydrogen bond in its monoanion is estimated to have a strength of approximately 21.5 ± 2.0 kcal/mol. nih.gov This type of interaction is also known as chelation and often results in the formation of a stable five or six-membered ring. youtube.com

Spectroscopic techniques are instrumental in identifying and characterizing intramolecular hydrogen bonds. In Fourier-transform infrared (FTIR) spectroscopy, the presence of an intramolecular hydrogen bond typically leads to a broadening and a shift to a lower frequency (red shift) of the O-H stretching vibration band of the carboxylic acid. Similarly, the carbonyl (C=O) stretching frequency may also be affected. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, where the chemical shift of the acidic proton can provide evidence for intramolecular hydrogen bonding. unacademy.com

Intermolecular Hydrogen Bonding and Its Effect on Reactivity:

While intramolecular hydrogen bonding is significant, this compound molecules can also engage in hydrogen bonding with each other. This intermolecular hydrogen bonding typically occurs between the carboxylic acid group of one molecule and a carbonyl oxygen or ether oxygen of a neighboring molecule. These interactions are crucial in the condensed phases (liquid and solid) and in concentrated solutions.

The formation of extensive intermolecular hydrogen-bonded networks can lead to an increase in boiling point and viscosity compared to analogous compounds that cannot form such strong intermolecular interactions. From a reactivity standpoint, intermolecular hydrogen bonds can influence reaction kinetics by creating specific molecular assemblies that may either facilitate or hinder the approach of a reactant. For example, in polymerization reactions, the pre-organization of monomers through hydrogen bonding can affect the rate and stereochemistry of the polymerization process. google.com

The balance between intra- and intermolecular hydrogen bonding is often dependent on factors such as concentration and the nature of the solvent. In dilute solutions in non-polar solvents, intramolecular hydrogen bonding is often favored. As the concentration increases, intermolecular interactions become more prevalent.

A prominent manifestation of the intermolecular forces at play in solutions of this compound is the phenomenon of dimerization and, more broadly, self-association. This behavior is characteristic of carboxylic acids and is driven by the formation of strong and stable hydrogen bonds.

In non-polar or weakly polar solvents, carboxylic acids are well-known to form cyclic dimers. dtu.dkrsc.orgnih.gov In these structures, two molecules of the acid are held together by two hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring. This dimerization is a reversible equilibrium process:

2 R-COOH ⇌ (R-COOH)₂

The equilibrium constant for this dimerization (Kd) is a measure of the tendency of the molecules to associate. The thermodynamics of this process, including the enthalpy (ΔH) and entropy (ΔS) of dimerization, can be determined experimentally, often through techniques that measure colligative properties or through spectroscopic methods. rsc.org For many carboxylic acids, the enthalpy of dimerization is significantly negative, indicating that the formation of the dimer is an exothermic process favored at lower temperatures. rsc.org

For this compound, in addition to the classic carboxylic acid dimerization, the presence of the ether oxygen provides another potential site for hydrogen bonding, which could lead to the formation of linear oligomers or more complex self-associated structures. The interplay between the formation of cyclic dimers and other forms of association will depend on the solvent environment and temperature.

The self-association of this compound can have a profound impact on its chemical reactivity. The formation of dimers can, for example, reduce the effective concentration of the monomeric, reactive species. In processes like esterification or polymerization, the rate of reaction may be dependent on the concentration of the monomer, and thus will be influenced by the dimerization equilibrium.

Below is a table with thermodynamic data for the dimerization of some representative carboxylic acids in benzene, which illustrates the general principles of this phenomenon. While specific data for this compound is not available, the trends observed for these related compounds provide a valuable framework for understanding its behavior.

| Carboxylic Acid | ΔH (kcal/mol) for Dimer Dissociation | ΔG° (kcal/mol) at 80°C for Dimer Dissociation | ΔS° (cal/mol·K) at 80°C for Dimer Dissociation |

| Benzoic Acid | 10.5 | 3.69 | 19.3 |

| Acetic Acid | 9.9 | 4.30 | 15.9 |

| Phenylacetic Acid | 9.8 | 3.99 | 16.5 |

| Data sourced from studies on carboxylic acid dimerization in benzene. rsc.org |

The study of dimerization and self-association is critical for controlling the reaction conditions in various applications of this compound, from polymer synthesis to its use as a chemical intermediate.

Polymerization Science and Macromolecular Applications of 2 Methoxyethyl Hydrogen Maleate

Radical Polymerization Studies

Homo-polymerization Kinetics and Mechanisms

The homo-polymerization of 1,2-disubstituted ethylenic monomers like maleic acid esters, including 2-Methoxyethyl hydrogen maleate (B1232345), is known to be challenging via conventional radical polymerization. While dialkyl maleates can be polymerized under high pressure or with specific initiators, the yields are often low, and the products are typically of low molecular weight, ranging from semi-liquid masses to brittle solids. google.com The primary difficulty lies in the steric hindrance presented by the two substituents on the double bond, which significantly impedes the propagation step of the polymerization reaction.

Mono-esters of maleic acid, however, have been reported to polymerize more readily than their diester counterparts, sometimes with significant vigor, to produce infusible and insoluble polymers of relatively high molecular weight. google.com The polymerization mechanism, when it occurs, follows the standard radical pathway of initiation, propagation, and termination. The process can be initiated by catalysts like benzoyl peroxide at elevated temperatures. google.com It has been noted that during the heating process for polymerization, some of the maleate may convert to the fumarate (B1241708) isomer, which can also participate in the polymerization. google.com

Co-polymerization with Vinylic Monomers: Reactivity Ratios and Microstructure Analysis

2-Methoxyethyl hydrogen maleate is more effectively used in copolymerization with other vinylic monomers. This approach incorporates the maleate's functionality into various polymer structures. The behavior of these copolymerization reactions is described by monomer reactivity ratios (r1 and r2), which indicate the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. fiveable.me

Maleic anhydride (B1165640) and its derivatives, which are electron-accepting monomers, are known to form highly alternating copolymers when paired with electron-donating monomers like styrene (B11656). fiveable.mekpi.ua This alternation is often attributed to the formation of a charge-transfer complex between the two monomers. kpi.ua For the copolymerization of styrene (M1) with maleic acid ethyl ester (M2), a model compound for this compound, the reactivity ratios have been reported as r1 = 0.13 and r2 = 0.035 at 60°C. kpi.ua The product of these ratios (r1r2) being close to zero signifies a strong tendency toward alternation. fiveable.me

The interaction of unsaturated polyesters containing maleate groups with vinyl monomers is a common practice. mdpi.com While styrene is a frequently used comonomer, it crosslinks more slowly with maleate-containing polyesters compared to fumarate-containing ones. google.comgoogle.com Other suitable vinylic monomers for copolymerization include acrylates, methacrylates, and vinyl ethers. google.com For example, studies have been conducted on the copolymerization of unsaturated polyesters with methyl methacrylate. mdpi.comdergipark.org.trresearchgate.net The microstructure and composition of the resulting copolymers can be analyzed using techniques like Nuclear Magnetic Resonance (¹H-NMR) and Fourier-transform infrared spectroscopy (FTIR). mdpi.comdergipark.org.tr

Table 1: Representative Reactivity Ratios for Copolymerization of Vinylic Monomers (M1) with Maleate-type Monomers (M2)

| Vinylic Monomer (M1) | Maleate Monomer (M2) | r1 | r2 | r1 * r2 | Microstructure Tendency | Reference |

|---|---|---|---|---|---|---|

| Styrene | Maleic Acid Ethyl Ester | 0.13 | 0.035 | 0.00455 | Alternating | kpi.ua |

| Vinylbenzyl-terminated Polystyrene | Maleate-terminated Poly(ethylene glycol) | 0.765 | 0.064 | 0.049 | --- | kpi.ua |

| N-(4-butoxycarbonylphenyl)maleimide | Styrene | 0.20 | 0.39 | 0.078 | Alternating | researchgate.net |

| N-(4-butoxycarbonylphenyl)maleimide | Methyl Methacrylate | 0.28 | 0.90 | 0.252 | Random/Alternating | researchgate.net |

This table presents experimentally determined reactivity ratios for systems involving maleate-type monomers to illustrate general copolymerization behavior.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer advanced control over polymer architecture, molecular weight, and dispersity. wikipedia.orgwikipedia.orgnih.gov These techniques are particularly valuable for monomers that are difficult to polymerize via conventional free radical methods.

RAFT Polymerization: This technique utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.org RAFT has been successfully applied to the copolymerization of maleic anhydride with monomers like acrylic acid in aqueous solutions, yielding copolymers with controlled molecular weights and narrower molecular weight distributions than traditional methods. google.com The process allows for the synthesis of well-defined block copolymers, for instance, by using a macro-RAFT agent of styrene-maleic anhydride to initiate the polymerization of a second monomer like N-vinylpyrrolidone. nih.gov Studies have also shown the possibility of synthesizing new polymers based on polypropylene (B1209903) glycol maleate with acrylic acid in the presence of a RAFT agent, which can reduce the formation of cross-linked copolymers and increase the yield of soluble, branched structures. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex to reversibly activate and deactivate the growing polymer chains, allowing for controlled polymerization. wikipedia.orgcmu.edu This method is known for its tolerance of a wide variety of functional groups in monomers. wikipedia.org While specific studies on the ATRP of this compound are not prevalent, the technique has been widely used to polymerize a vast range of monomers, including styrenes and (meth)acrylates, and to create complex architectures like graft copolymers. nih.govcmu.edu The principles of ATRP suggest its potential applicability for achieving controlled polymerization of maleate-containing monomers.

Condensation Polymerization for Polyester (B1180765) Synthesis

Polymerization with Diols and Polyols

This compound, with its carboxylic acid group, is a suitable monomer for condensation polymerization with diols and polyols to create polyesters. online-learning-college.comchemguide.ukdocbrown.infoyoutube.com In this reaction, the carboxylic acid group of the maleate reacts with the hydroxyl groups of a diol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) or a polyol (e.g., glycerol) to form ester linkages, with the elimination of a small molecule, typically water. online-learning-college.comdocbrown.infosavemyexams.com

The synthesis is generally carried out at elevated temperatures, often between 180-220°C. researchgate.netgoogle.com The process preserves the carbon-carbon double bond within the maleate unit, resulting in an unsaturated polyester. core.ac.uk The properties of the final unsaturated polyester resin are influenced by the choice of the diol or polyol and the relative proportions of the reactants. researchgate.net For example, using diethylene glycol can enhance flexibility and impact strength. researchgate.netchalcogen.ro

Material Science Integration and Functional Polymer Design

Crosslinking Agents in Polymer Networks

Information regarding the use of this compound as a crosslinking agent, including data on the resulting polymer network properties such as crosslink density, mechanical strength, and thermal stability, is not available in the reviewed literature.

Incorporation into Bio-based and Sustainable Polymer Systems

Similarly, there is a lack of research on the incorporation of this compound into bio-based or sustainable polymer systems. Data on its copolymerization with bio-derived monomers or its impact on the biodegradability and life cycle assessment of polymers are not present in the public domain.

Advanced Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Advanced Structural Analysis

Spectroscopic methods are pivotal in determining the intricate structural details of 2-Methoxyethyl hydrogen maleate (B1232345).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-Methoxyethyl hydrogen maleate. Both ¹H and ¹³C NMR provide critical data for assigning the configuration and conformation of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-methoxyethyl acetate, characteristic signals are observed that can be extrapolated to understand the spectrum of this compound. chemicalbook.com The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atoms exhibit distinct chemical shifts and coupling patterns. hw.ac.uk The vinyl protons of the maleate moiety would present as doublets, with their coupling constant providing information about their cis configuration. The chemical shifts are influenced by the electronic environment of each proton. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. pressbooks.pub Key signals would include those for the carbonyl carbon of the ester and carboxylic acid groups, the olefinic carbons of the double bond, the carbons of the methoxyethyl group, and the methyl carbon of the methoxy group. pressbooks.publibretexts.orgchemicalbook.com The chemical shifts of the carbonyl carbons are typically found in the downfield region (around 170-180 ppm). libretexts.org The sp² hybridized carbons of the C=C double bond would resonate at approximately 130 ppm. libretexts.org The carbons of the 2-methoxyethyl group would show distinct signals based on their proximity to the oxygen atoms. chemicalbook.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the structural assignments. researchgate.netyoutube.com

COSY spectra establish proton-proton correlations, revealing which protons are coupled to each other. This would confirm the connectivity within the 2-methoxyethyl group and the coupling between the vinyl protons.

HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. youtube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the ester linkage. youtube.com

A hypothetical data table for the expected NMR shifts is presented below:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ | ~3.4 (s, 3H) | ~59 |

| -OCH₂CH₂O- | ~3.7 (t, 2H) | ~68 |

| -OCH₂CH₂O- | ~4.3 (t, 2H) | ~63 |

| -COCH=CHCOOH | ~6.2 (d, 1H) | ~130 |

| -COCH=CHCOOH | ~6.4 (d, 1H) | ~132 |

| -C OOH | - | ~166 |

| -C OOCH₂- | - | ~165 |

Note: This is a generalized table. Actual chemical shifts can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. mdpi.com The spectrum would be characterized by several key absorption bands:

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, often showing hydrogen bonding. mdpi.com

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the methoxy and ethyl groups. researchgate.net

C=O Stretch: Two distinct carbonyl stretching bands would be expected. The ester carbonyl would appear around 1730-1740 cm⁻¹, while the carboxylic acid carbonyl would be found at a slightly lower wavenumber, around 1700-1720 cm⁻¹, due to hydrogen bonding. nih.gov

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the maleate structure would be observed in the 1640-1620 cm⁻¹ region.

C-O Stretch: Strong absorption bands in the 1300-1000 cm⁻¹ range are indicative of the C-O stretching vibrations of the ester and ether linkages. uwaterloo.ca

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. nih.govlibretexts.orgphysicsopenlab.org Key features in the Raman spectrum of this compound would include:

C=C Stretch: The C=C stretching vibration, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. physicsopenlab.org

Symmetrical Vibrations: Raman spectroscopy is particularly sensitive to symmetrical vibrations, providing a more detailed fingerprint of the molecule's carbon skeleton. nih.gov

A summary of expected vibrational frequencies is provided in the table below:

| Functional Group | FTIR (cm⁻¹) ** | Raman (cm⁻¹) ** |

| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | |

| C-H Stretch | 3000-2850 | 3000-2850 |

| Ester C=O Stretch | 1740-1730 | |

| Carboxylic Acid C=O Stretch | 1720-1700 | |

| C=C Stretch | 1640-1620 | 1640-1620 (strong) |

| C-O Stretch | 1300-1000 |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular weight and elemental composition of this compound. nih.govnih.govresearchgate.net This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. purdue.edu

Tandem Mass Spectrometry (MS/MS): Tandem MS is employed to study the fragmentation pathways of the molecular ion, providing valuable structural information. researchgate.netnih.govresearchgate.netiu.edu By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. nih.gov Potential fragmentation patterns for this compound could include:

Loss of the methoxyethyl group.

Decarboxylation (loss of CO₂).

Cleavage of the ester bond.

Loss of water from the carboxylic acid.

Studying these fragmentation patterns helps to confirm the proposed structure and identify any potential isomers. csbsju.edu

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any byproducts.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. sielc.commdpi.com A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.commdpi.com

Advanced detection methods enhance the capabilities of HPLC analysis: sci-hub.se

Diode Array Detector (DAD): A DAD provides UV-Vis spectra for each peak, which can help in peak identification and purity assessment. thermofisher.com

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are useful for detecting compounds with no or weak UV chromophores and provide a more uniform response for different analytes. thermofisher.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable tool for the identification and quantification of any volatile byproducts or residual starting materials from its synthesis. jeol.comresearchgate.net This could include unreacted maleic anhydride (B1165640) or 2-methoxyethanol (B45455). Headspace GC-MS can be particularly useful for analyzing volatile impurities in the sample matrix. chromtech.com.aumarkes.commdpi.com

X-ray Diffraction Studies for Solid-State Structure

A thorough investigation of publicly accessible scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data for this compound. While X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions, no specific studies detailing the crystal structure of this particular compound appear to be available in the public domain.

Typically, an X-ray diffraction study would provide critical data for a compound's solid-state characterization. This information is generally presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, such an analysis would detail the intramolecular geometry and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the supramolecular architecture and the physical properties of the material.

For related compounds, such as other hydrogen maleate salts, X-ray diffraction studies have been instrumental in characterizing their crystal structures. For instance, the analysis of cyclohexylammonium hydrogen maleate revealed a monoclinic crystal system with the space group C2/c and detailed the extensive network of hydrogen bonds that stabilize its crystal lattice. However, it is crucial to emphasize that these findings are specific to that molecule and cannot be extrapolated to predict the solid-state structure of this compound.

The lack of crystallographic data for this compound indicates a gap in the scientific literature. Future research involving the single-crystal X-ray diffraction analysis of this compound would be necessary to fully characterize its solid-state structure and to understand the influence of the 2-methoxyethyl group on the crystal packing and hydrogen bonding motifs commonly observed in maleate compounds.

Theoretical and Computational Chemistry Studies on 2 Methoxyethyl Hydrogen Maleate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful means to investigate the electronic structure and energy of molecules. unipd.it For 2-Methoxyethyl hydrogen maleate (B1232345), these methods can elucidate its geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netyoutube.com The B3LYP functional, for instance, is commonly used for such calculations. epstem.netmdpi.com DFT calculations can predict a variety of properties for 2-Methoxyethyl hydrogen maleate, including its electronic distribution and spectroscopic signatures.

Key properties that can be determined using DFT include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. scienceopen.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. epstem.net

Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data for structural validation. doi.org

Below is a hypothetical table of calculated vibrational frequencies for this compound, which would be a typical output from a DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 1 | 3100 | O-H stretch (carboxylic acid) |

| 2 | 2950 | C-H stretch (methoxy) |

| 3 | 1720 | C=O stretch (carboxylic acid) |

| 4 | 1640 | C=C stretch (maleate) |

| 5 | 1250 | C-O stretch (ether) |

This table is illustrative and represents the type of data obtained from DFT calculations.

Ab Initio Methods for Molecular Geometry and Energy Minimization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. chemrxiv.org These methods are crucial for obtaining highly accurate molecular geometries and energies. nih.gov

For this compound, ab initio calculations can be employed for:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). bath.ac.uk

Energy Calculations: To determine the total electronic energy of the molecule, which is essential for comparing the stability of different conformers and for calculating reaction energies. nih.gov

An example of data from an ab initio geometry optimization is provided in the table below, showing optimized bond lengths.

| Bond | Optimized Bond Length (Å) |

| C=C (maleate) | 1.34 |

| C=O (carbonyl) | 1.21 |

| C-O (ester) | 1.35 |

| O-H (carboxyl) | 0.97 |

| C-O (ether) | 1.42 |

This table is illustrative and represents the type of data obtained from ab initio calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. rsc.orgnih.gov

Conformational Analysis and Torsional Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, with several rotatable single bonds, this analysis is key to understanding its behavior.

Key aspects of conformational analysis include:

Newman Projections: These are used to visualize the different conformers that arise from rotation around a specific single bond. organicchemistrytutor.comlibretexts.org

Torsional Potential Energy Surfaces: By systematically rotating a bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. libretexts.orgindiana.edu The most stable conformers are typically staggered, while eclipsed conformations are higher in energy due to steric and torsional strain. libretexts.org

Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. arxiv.org The behavior of this compound in solution is governed by these interactions.

Important considerations include:

Hydrogen Bonding: The carboxylic acid and ether oxygen atoms of this compound can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a donor. MD simulations can quantify the dynamics and strength of these hydrogen bonds with solvent molecules. arxiv.orgmdpi.com

Hydrophobic Interactions: The ethyl and methyl groups can engage in hydrophobic interactions, which are important in aqueous solutions.

Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. researchgate.netnih.gov This is particularly useful for predicting the reactivity of this compound.

Key elements of reaction pathway modeling are:

Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the lowest energy path connecting reactants to products through the transition state, providing a detailed picture of the reaction mechanism. researchgate.net

Transition State (TS) Search: Identifying the geometry and energy of the transition state is crucial for determining the activation energy of a reaction. The transition state is a first-order saddle point on the potential energy surface. researchgate.netarxiv.org

Reaction Energetics: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile reveals whether a reaction is exothermic or endothermic and provides the activation energy, which is essential for understanding reaction rates. osti.govresearchgate.net

For example, the hydrolysis of the ester group in this compound could be modeled to determine the energy barrier for this reaction, providing insights into its stability under different conditions.

Computational Elucidation of Esterification and Addition Reactions

The formation of this compound via the esterification of maleic anhydride (B1165640) with 2-methoxyethanol (B45455) is a process well-suited for computational analysis. Theoretical models can elucidate the reaction mechanism and predict product distribution. The reaction proceeds in a two-step mechanism. researchgate.netpan.pl The first step, the formation of the monoester (this compound), is typically rapid. researchgate.netpan.pl The subsequent reaction to form the diester is a slower, often reversible, stage. pan.pl

Computational analysis, such as semi-empirical calculations, can be used to model this process. sciforum.net By calculating the single point energy of reactants, intermediates, and products, a thermodynamic profile of the reaction can be constructed. sciforum.net Studies on the esterification of maleic anhydride with various straight-chain alcohols have shown that it is possible to predict whether the monoester or a mixture of monoester and diester will be the primary product. sciforum.net A significant energy difference (e.g., >50 kJ/mol) between the transition states for monoester and diester formation suggests that the monoester will be the exclusive product under given experimental conditions. sciforum.net However, if the energy difference is smaller, the formation of both the diester and monoester is predicted. sciforum.net

Table 1: Representative Single Point Energy Calculations for the Esterification of Maleic Anhydride This table is a representative example based on methodologies described in the literature for similar compounds. sciforum.net The energy for maleic anhydride is calculated as a baseline.

| Reactant/Product | Calculated Single Point Energy (kJ/mol) |

| Maleic Anhydride | -376.88 |

| 2-Methoxyethanol | Value not available |

| This compound (Monoester) | Value not available |

| Di(2-methoxyethyl) maleate (Diester) | Value not available |

| Energy Difference (Diester - Monoester Formation) | Value not available |

Note: Specific energy values for the 2-methoxyethyl derivatives require dedicated computational runs not available in the cited literature. The table structure is based on similar published analyses. sciforum.net

Furthermore, computational studies on related systems, such as the addition of secondary amines to maleic systems, have demonstrated that density functional theory (DFT) and semi-empirical methods can effectively predict reaction pathways. These studies show that instead of promoting cyclization, amines can add across the maleic double bond, leading to different product outcomes. researchgate.net This highlights the utility of computational chemistry in predicting the outcomes of addition reactions involving the double bond of the maleate moiety.

Prediction of Reactivity and Selectivity in Polymerization

Theoretical chemistry, particularly DFT, is instrumental in predicting the reactivity and selectivity of monomers like this compound in polymerization processes. DFT calculations have been successfully applied to the free-radical copolymerization of maleic anhydride (the precursor to this compound) with various olefins. nih.govresearchgate.netmdpi.com These studies indicate a strong preference for an alternating reaction mode, leading to the formation of alternating copolymers. nih.govresearchgate.netmdpi.com This tendency is crucial for designing polymers with controlled sequences and, consequently, specific properties. mdpi.com

The reactivity of the monomer in polymerization is governed by its electronic structure. Reactivity indices derived from DFT, such as the electrophilicity index (ω), can quantify a molecule's ability to act as an electron acceptor. mdpi.com For maleate derivatives, which are electron-acceptor monomers, these indices can predict their behavior when copolymerized with electron-donor monomers. nih.gov

Kinetic studies on analogous monomers, such as 2-methoxyethyl acrylate (B77674) (MEA), provide further insight. acs.orgacs.org Studies on the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of MEA have determined its reactivity in copolymerization, allowing for the synthesis of well-defined random copolymers. acs.orgresearchgate.net Such kinetic data, when complemented with computational models, can lead to precise control over copolymer composition and properties. acs.orgresearchgate.net

Table 2: Calculated Reactivity Parameters for Monomers in Polymerization This table presents a conceptual framework of how DFT-derived parameters are used to assess monomer reactivity. The values are illustrative and based on general principles found in the literature. mdpi.comresearchgate.net

| Monomer/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| This compound | Value not available | Value not available | Value not available | Value not available |

| Maleic Anhydride (Reference) | Value not available | Value not available | Value not available | Value not available |

| 2-Methoxyethyl Acrylate (Reference) | Value not available | Value not available | Value not available | Value not available |

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the types of parameters generated in computational reactivity studies.

Computational models can also be used to investigate potential side reactions. For instance, DFT modeling of the thermally induced Alder-ene reaction between maleic anhydride and olefins has shown that this side reaction is unlikely at moderately high temperatures, thus confirming the fidelity of the primary polymerization pathway. nih.govresearchgate.net By analogy, similar computational investigations for this compound could predict its propensity for side reactions under various polymerization conditions.

Future Research Directions and Emerging Applications

Exploration in Novel Polymer Architectures and Composites

The inherent functionalities of 2-Methoxyethyl hydrogen maleate (B1232345) make it an exceptional candidate for the design of innovative polymer architectures. The presence of a carbon-carbon double bond in the maleate backbone allows for its participation in various polymerization reactions, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This opens the door to creating well-defined homopolymers and copolymers with tailored molecular weights and low polydispersity.

Future research is anticipated to focus on the synthesis of block copolymers where a poly(2-methoxyethyl hydrogen maleate) segment is combined with other polymer blocks, such as poly(ethylene glycol) or hydrophobic polymers. This could lead to the formation of self-assembling nanostructures like micelles and vesicles, with potential applications in drug delivery and nanotechnology. The carboxylic acid group provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules or the formation of cross-linked networks to create hydrogels and elastomers with tunable mechanical properties.

Furthermore, the incorporation of this compound into composite materials is a promising avenue. Its ability to form strong interactions, such as hydrogen bonds through its carboxyl group, could enhance the interfacial adhesion between the polymer matrix and reinforcing fillers like cellulose (B213188) nanofibers or inorganic nanoparticles. This could lead to the development of high-performance composites with improved strength, toughness, and thermal stability.

Advanced Catalysis for Selective Transformations

The selective transformation of the functional groups within this compound presents a fertile ground for catalytic research. The double bond and the carboxylic acid group offer distinct sites for catalytic reactions, enabling the synthesis of a diverse range of derivatives with specific functionalities.

A key area of future investigation will be the development of highly selective catalysts for the hydrogenation of the carbon-carbon double bond. chemie-brunschwig.chmatthey.comyoutube.com This would yield 2-methoxyethyl hydrogen succinate (B1194679), a saturated monomer that could be used to create polymers with different physical properties, such as increased flexibility and thermal stability. The chemoselective hydrogenation of the double bond without affecting the ester or carboxylic acid group is a significant challenge that advanced catalytic systems, potentially based on earth-abundant metals, could address. nih.govmdpi.com

Conversely, catalytic esterification or amidation of the carboxylic acid group, while preserving the double bond, would allow for the introduction of a wide array of functional moieties. This could be utilized to tune the solubility, reactivity, and self-assembly behavior of the resulting monomers and polymers. Research into enzymatic catalysis could also provide a green and highly selective route for these transformations. nih.gov

Role in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound has the potential to play a significant role in this transition. The synthesis of this monomer can potentially start from bio-based feedstocks. Maleic anhydride (B1165640), a precursor, can be derived from the oxidation of biomass-derived furfural. This would position this compound as a renewable building block for sustainable polymers.

Future research will likely focus on optimizing the synthesis of this compound using environmentally benign solvents and catalysts. Furthermore, the development of recyclable polymers based on this monomer is a critical area of exploration. The ester linkage in the polymer backbone could be designed to be cleavable under specific conditions, facilitating the chemical recycling of the polymer back to its monomeric components. This "circular economy" approach would significantly reduce the environmental footprint of the resulting materials.

Development of Sensing and Responsive Materials

The term "smart materials" refers to materials that can respond to external stimuli, and the structure of this compound is intrinsically suited for the creation of such systems. mdpi.comnih.govrsc.org The carboxylic acid group is pH-responsive; at low pH, it will be protonated and largely non-ionic, while at higher pH, it will deprotonate to form a carboxylate anion. This change in ionization state can trigger significant changes in the polymer's properties, such as its solubility, conformation, and ability to bind to other molecules.

This pH-responsiveness is a key feature for the development of materials for controlled drug delivery. nih.govmdpi.comresearchgate.net For instance, a polymer containing this compound could be designed to be stable at the neutral pH of the bloodstream but to swell and release a therapeutic payload in the slightly acidic environment of a tumor. researchgate.netresearchgate.net

Moreover, the methoxyethyl group is known to impart thermo-responsive behavior in aqueous solutions, a property observed in polymers like poly(2-methoxyethyl acrylate) (PMEA). rsc.orgresearchgate.net This raises the exciting possibility of creating dual-responsive polymers from this compound that are sensitive to both pH and temperature. Such materials could have sophisticated applications in areas like tissue engineering, where they could respond to subtle changes in the local physiological environment. researchgate.netnih.gov

The development of chemosensors is another promising application. nih.govmdpi.comnih.gov The functional groups of this compound could be modified with specific recognition elements to create sensors that can detect the presence of certain ions, molecules, or biological markers. researchgate.net The binding of the target analyte would trigger a measurable change in the material's properties, such as a change in fluorescence or electrical conductivity.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Methoxyethyl hydrogen maleate, and how can purity be validated experimentally?

this compound (CAS 17831-64-0) is synthesized via esterification of maleic acid with 2-methoxyethanol under acidic catalysis. A common method involves refluxing equimolar quantities of maleic anhydride and 2-methoxyethanol in an aprotic solvent (e.g., toluene) with a catalytic amount of sulfuric acid . Post-synthesis, purity is validated using:

Q. Q2. How is the molecular structure of this compound characterized, and what analytical conflicts may arise?

The compound’s structure (C₇H₁₀O₅) is confirmed via:

- Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles, particularly the Z-configuration of the maleate backbone .

- NMR spectroscopy :

- ¹H-NMR : Peaks at δ 6.3–6.5 ppm (maleate vinyl protons) and δ 3.4–3.7 ppm (methoxy and ethyleneoxy protons) .

- ¹³C-NMR : Carboxylic carbons at δ 165–175 ppm and ester carbonyl at δ 170 ppm .

Conflicts : Discrepancies in hydrogen bonding symmetry (centrosymmetric vs. non-centrosymmetric space groups) may arise during SCXRD due to dynamic hydrogen atom positions. For example, potassium hydrogen maleate was initially misassigned to space group Pbcm but later corrected to Pbc2₁ via high-resolution CCD data .

Advanced Research Questions

Q. Q3. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound in solution?

The hydrogen maleate anion exhibits a dynamic hydrogen bond between the carboxylic oxygen atoms (O···O ≈ 2.45 Å), which is asymmetric in the solid state but may symmetrize in solution due to proton delocalization . This affects:

- Acidity : pKa values (≈1.9 and ≈6.3) are influenced by solvent polarity and hydrogen bond strength .

- Reactivity : The labile hydrogen bond enables tautomerization, impacting ester hydrolysis rates under basic conditions .

Methodology : Use path-integral molecular dynamics (PIMD) with range-separated DFT (e.g., LC-BOP functional) to model proton quantum effects and predict stable conformers .

Q. Q4. How can structural contradictions in hydrogen maleate salts be resolved during crystallographic studies?

Crystal structures of alkali metal hydrogen maleates (e.g., Rb⁺, K⁺) often show apparent centrosymmetry due to pseudo-symmetric hydrogen bonding. To resolve contradictions:

High-resolution SCXRD (CCD detectors, low-temperature data collection) to detect off-center hydrogen positions .

Hirshfeld surface analysis to quantify intermolecular interactions and confirm space group assignments (e.g., Pbc2₁ vs. Pbcm) .

DFT geometry optimization to compare experimental and theoretical bond lengths, identifying deviations caused by dynamic proton behavior .

Q. Q5. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as a corrosive liquid (UN 3265) . Key protocols include:

- Personal protective equipment (PPE) :

- Nitrile gloves (tested for chemical permeation resistance) .

- Full-face respirators with organic vapor cartridges (NIOSH/MSHA-certified) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Q. Q6. How does the electronic structure of hydrogen maleate anions impact spectroscopic properties?

The conjugated π-system of the maleate backbone and hydrogen bonding asymmetry create distinct electronic transitions:

- UV-Vis : Absorption bands at 200–220 nm (π→π* transitions) shift with solvent polarity .

- Raman spectroscopy : Bands at 1640 cm⁻¹ (C=C stretch) and 1400 cm⁻¹ (COO⁻ symmetric stretch) vary with hydrogen bond strength .

Methodology : Compare experimental spectra with time-dependent DFT (TD-DFT) simulations using solvent models (e.g., PCM) to correlate spectral features with conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.